REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:13](=[O:14])[C:12]([Br:15])=[C:11](Br)[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:17].[K+]>CN(P(N(C)C)(N(C)C)=O)C>[CH2:1]([N:8]1[C:13](=[O:14])[C:12]([Br:15])=[C:11]([OH:17])[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred vigourously for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 120°-125° C.
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
diluted with H2O (500 mL)
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
DISSOLUTION
|
Details
|
It was dissolved
|
Type
|
TEMPERATURE
|
Details
|
in warm IN NaOH
|
Type
|
WASH
|
Details
|
washed once with ETOAc
|
Type
|
TEMPERATURE
|
Details
|
cooled again in an ice bath
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC(=C(C1=O)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |